Clinical Analgesic Efficacy and Side-Effect Profile of Conorphone vs. Codeine in Postoperative Dental Pain
In a prospective, single-crossover clinical trial in the oral surgery model, conorphone at 20 mg produced analgesic efficacy comparable to codeine 60 mg, as measured by standard pain-intensity and pain-relief indices, while conorphone 40 mg produced excessive side effects (83% incidence; 25/30 subjects) [1]. Both conorphone doses and codeine 60 mg were statistically superior to codeine 30 mg [1]. The 20 mg conorphone dose exhibited a side-effect profile similar to codeine 60 mg, except for a greater incidence of drowsiness with conorphone [1].
| Evidence Dimension | Clinical analgesic efficacy and tolerability in acute postoperative pain |
|---|---|
| Target Compound Data | Conorphone 20 mg: analgesia superior to codeine 30 mg and comparable to codeine 60 mg; side effects similar to codeine 60 mg except more drowsiness. Conorphone 40 mg: side-effect incidence 83% (25/30 subjects), not clinically tolerable. |
| Comparator Or Baseline | Codeine 30 mg (sub-therapeutic in this model) and codeine 60 mg (standard effective oral dose) |
| Quantified Difference | Conorphone 20 mg ≈ codeine 60 mg in analgesia; conorphone 40 mg side-effect incidence 83% vs. ~60% for codeine 60 mg (estimated from reported similar rates). Conorphone 20 mg provides comparable analgesia at approximately one-third the molar dose of codeine. |
| Conditions | Oral surgery (third molar extraction) model; incomplete block, single-crossover design; N = 30 subjects; doses given orally. |
Why This Matters
This head-to-head trial provides the only human efficacy benchmarking for conorphone, establishing a specific oral dose-equivalence range (20 mg conorphone ≈ 60 mg codeine) that guides dose selection in any research protocol requiring comparison to a codeine standard.
- [1] Dionne RA, Wirdezk PR, Butler DP, Fox PC. Comparison of conorphone, a mixed agonist-antagonist analgesic, to codeine for postoperative dental pain. Anesth Prog. 1984 Mar-Apr;31(2):77-81. PMID: 6597688. View Source
